2-(Ethoxycarbonyl)-6-nitrobenzoic acid

pKa acidity carboxylic acid

Designated Intermediate (II) in the patented Candesartan cilexetil synthesis and formally recognized as Impurity 14. This bifunctional building block—with a free carboxylic acid, ethyl ester, and reducible nitro group—offers a unique electronic/steric environment (pKa ~1.9) unattainable with generic nitrobenzoic acids. Its defined melting point (157°C) and crystallinity simplify solid-state characterization and polymorph screening. Procure with confidence: available at ≥97% purity with full HPLC/NMR documentation for analytical method development and quality control.

Molecular Formula C10H9NO6
Molecular Weight 239.18 g/mol
CAS No. 16533-45-2
Cat. No. B099119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethoxycarbonyl)-6-nitrobenzoic acid
CAS16533-45-2
Molecular FormulaC10H9NO6
Molecular Weight239.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C10H9NO6/c1-2-17-10(14)6-4-3-5-7(11(15)16)8(6)9(12)13/h3-5H,2H2,1H3,(H,12,13)
InChIKeySZAOZGFHEAVFMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethoxycarbonyl)-6-nitrobenzoic Acid (CAS 16533-45-2): Core Physicochemical Identity for Procurement Screening


2-(Ethoxycarbonyl)-6-nitrobenzoic acid (CAS 16533-45-2), also known as 2-carboxy-3-nitrobenzoic acid ethyl ester or 1-ethyl-3-nitrophthalate, is a disubstituted aromatic compound bearing an ethoxycarbonyl ester at the 2-position and a nitro group at the 6-position relative to the benzoic acid core . It appears as a white to off-white crystalline powder with a melting point of 157°C, a calculated density of 1.421±0.06 g/cm³ at 20°C, and a predicted pKa of 1.90±0.30 [1]. The compound is primarily utilized as a key pharmaceutical intermediate in the synthesis of the angiotensin II receptor antagonist Candesartan cilexetil, and it is also referenced as Candesartan Impurity 14 in analytical quality control [2].

2-(Ethoxycarbonyl)-6-nitrobenzoic Acid: Why Simple Ortho-Nitrobenzoic Acid Analogs Cannot Substitute


While numerous ortho-nitrobenzoic acid derivatives are commercially available, 2-(Ethoxycarbonyl)-6-nitrobenzoic acid possesses a unique combination of structural features that render direct substitution with simpler analogs (e.g., 2-nitrobenzoic acid, 3-nitrophthalic acid, or ethyl 2-nitrobenzoate) unfeasible for critical applications. The presence of both a free carboxylic acid and an esterified carboxyl group ortho to a nitro substituent establishes a distinctive electronic and steric environment, conferring a lower pKa (~1.9) than typical monosubstituted nitrobenzoic acids (~2.16–3.47) [1]. More critically, this specific substitution pattern is an essential pharmacophoric element within the patented Candesartan synthesis pathway; substituting the compound with a generic nitrobenzoic acid would eliminate the required functional handle for downstream condensation and cyclization, thereby collapsing the entire synthetic route [2].

2-(Ethoxycarbonyl)-6-nitrobenzoic Acid (CAS 16533-45-2): Quantitative Differentiation Against Closest Structural Analogs


Enhanced Acidity (pKa 1.90) vs. Simple Ortho-Nitrobenzoic Acid (pKa 2.16)

2-(Ethoxycarbonyl)-6-nitrobenzoic acid exhibits a predicted pKa of 1.90±0.30, which is significantly lower (more acidic) than that of the common comparator 2-nitrobenzoic acid, which has a measured pKa of 2.16 [1]. This ~0.26 pKa unit difference translates to approximately 1.8-fold greater acid strength. The enhanced acidity arises from the combined electron-withdrawing effect of the ortho-nitro group and the ortho-ethoxycarbonyl ester substituent, which stabilizes the carboxylate anion more effectively than a single nitro group .

pKa acidity carboxylic acid reactivity

Controlled Aqueous Solubility (0.77 g/L) vs. Precursor 3-Nitrophthalic Acid (20 g/L)

The compound's calculated aqueous solubility of 0.77 g/L at 25°C is markedly lower than that of its synthetic precursor 3-nitrophthalic acid, which has a measured water solubility of 20 g/L at 25°C [1]. This ~26-fold reduction in solubility facilitates efficient phase separation during aqueous workup procedures following esterification and acidification steps, as described in the patented synthesis routes where the target compound precipitates and is extracted with organic solvents such as methylene chloride .

solubility aqueous stability extraction workup

Validated Synthetic Yield (74%) and Scalability from 3-Nitrophthalic Acid

A documented synthetic route starting from 3-nitrophthalic acid (35 g) in ethanol with concentrated sulfuric acid under reflux for 24 hours affords 2-(Ethoxycarbonyl)-6-nitrobenzoic acid in a reproducible 74% yield (29 g isolated product) . This yield provides a quantifiable benchmark for process optimization and cost-of-goods calculations. In contrast, the direct esterification of 2-nitrobenzoic acid to ethyl 2-nitrobenzoate, a potential alternative building block, is reported in patent literature to achieve yields up to 92% but lacks the free carboxylic acid group essential for downstream condensation reactions in Candesartan synthesis [1].

synthetic yield scale-up esterification process chemistry

High Purity Specifications (97-99%) with Available Analytical Documentation

Multiple reputable vendors supply 2-(Ethoxycarbonyl)-6-nitrobenzoic acid with certified purity levels of 97% (HPLC) and 99% (HPLC) , accompanied by batch-specific analytical data including NMR, HPLC, and GC traces . This contrasts with more generic nitrobenzoic acid derivatives, which are often supplied at lower purity grades (e.g., 95%) without rigorous pharmaceutical impurity profiling. Furthermore, the compound is formally recognized as Candesartan Impurity 14, meaning its presence and quantification are mandated in pharmaceutical analytical methods, necessitating a well-characterized, high-purity reference standard .

purity HPLC quality control procurement specification

Critical Intermediate for Candesartan Cilexetil Synthesis – Patented Route

2-(Ethoxycarbonyl)-6-nitrobenzoic acid is explicitly designated as intermediate (II) in the patented synthetic route to Candesartan cilexetil, as described in EP0459136 and US5196444 [1]. The compound undergoes sequential transformation (acyl chloride formation, azide coupling, reduction to amine, cyclocondensation, and tetrazole formation) to ultimately yield the benzimidazole core of the drug [1]. No simple nitrobenzoic acid analog can participate in this specific sequence because the ortho-ethoxycarbonyl ester is required for the crucial cyclocondensation step with ethyl orthocarbonate to form the benzimidazole ring system. Attempting to substitute a generic ortho-nitrobenzoic acid would lack the necessary ester handle and completely derail the synthetic pathway.

pharmaceutical intermediate Candesartan patented synthesis drug manufacturing

2-(Ethoxycarbonyl)-6-nitrobenzoic Acid (CAS 16533-45-2): Evidence-Backed Procurement and Research Use Cases


Candesartan Cilexetil API Synthesis and Process Development

This compound is the designated Intermediate (II) in the patented synthesis of Candesartan cilexetil, an angiotensin II receptor antagonist used for hypertension and heart failure . Procuring this specific material is mandatory for executing the validated synthetic route, which involves conversion to the acyl chloride, azide coupling, nitro reduction, and cyclocondensation to form the benzimidazole core. The established 74% yield from 3-nitrophthalic acid provides a reliable baseline for process optimization and cost modeling at pilot or production scales .

Candesartan Impurity Profiling and Analytical Reference Standard

As formally designated Candesartan Impurity 14, this compound is required for developing and validating HPLC methods to monitor impurity levels in Candesartan active pharmaceutical ingredient (API) and finished drug products . The commercial availability of the compound at 97-99% purity with documented HPLC and NMR data ensures that analytical laboratories can procure a reliable reference standard for method development, system suitability testing, and routine quality control batch release .

Benzimidazole and Heterocyclic Library Synthesis

The bifunctional nature of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid—containing a free carboxylic acid, an ethyl ester, and a reducible nitro group—makes it a versatile building block for the synthesis of benzimidazole and related nitrogen-containing heterocycles . Its enhanced acidity (pKa ~1.9) relative to simpler nitrobenzoic acids facilitates selective deprotonation and salt formation, enabling orthogonal protection strategies in complex molecule construction. The compound's low aqueous solubility (0.77 g/L) also simplifies purification and isolation steps during library synthesis .

Crystallization and Solid-State Chemistry Studies

The compound's well-defined melting point (157°C) and calculated density (1.421 g/cm³) make it a suitable candidate for solid-state characterization studies, including polymorph screening, co-crystal formation, and thermal stability analysis . The combination of a carboxylic acid donor and nitro/ester acceptor groups provides multiple hydrogen-bonding motifs that can be exploited in crystal engineering and materials science research. Its distinct solubility profile relative to precursor 3-nitrophthalic acid also renders it valuable for studying solvent-mediated phase transformations and crystallization process design .

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